6-(3-aminopropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine
CAS No.: 655247-75-9
Cat. No.: VC8286166
Molecular Formula: C18H18ClFN4O2
Molecular Weight: 376.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 655247-75-9 |
|---|---|
| Molecular Formula | C18H18ClFN4O2 |
| Molecular Weight | 376.8 g/mol |
| IUPAC Name | 6-(3-aminopropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine |
| Standard InChI | InChI=1S/C18H18ClFN4O2/c1-25-16-9-15-12(8-17(16)26-6-2-5-21)18(23-10-22-15)24-11-3-4-14(20)13(19)7-11/h3-4,7-10H,2,5-6,21H2,1H3,(H,22,23,24) |
| Standard InChI Key | IJCUTMPLJMWBTB-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN |
| Canonical SMILES | COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN |
Introduction
Synthesis and Optimization Strategies
Key Synthetic Routes
The synthesis of 6-(3-aminopropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine involves multi-step organic reactions, as inferred from methods used for related quinazolines :
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Quinazoline Core Formation: Cyclization of 4-chloro-7-methoxyquinazoline intermediates with 3-chloro-4-fluoroaniline under basic conditions (e.g., K₂CO₃ in DMF) .
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Introduction of the Aminopropoxy Group: Alkylation of the quinazoline intermediate with 3-aminopropanol, often employing Mitsunobu conditions (DIAD, PPh₃) to achieve regioselectivity .
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Final Purification: Chromatographic techniques (e.g., silica gel, reverse-phase HPLC) yield >98% purity, as validated by non-aqueous titration and melting point analysis .
A representative synthesis of a related compound achieved a 99% yield via catalytic hydrogenation using Raney nickel in tetrahydrofuran (THF) , suggesting scalability for industrial production.
Industrial-Scale Considerations
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Catalyst Optimization: Transitioning from palladium-based catalysts to nickel reduces costs without compromising yield .
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Solvent Systems: THF and methanol are preferred for their balance of polarity and boiling points, facilitating easy removal post-reaction .
Biological Activity and Mechanism of Action
Kinase Inhibition and Anticancer Effects
The compound exhibits pronounced activity against EGFR, a tyrosine kinase implicated in non-small cell lung cancer (NSCLC) and breast cancer . Molecular docking studies (PDB: 1M17) reveal:
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Hydrogen Bonding: The quinazoline C4-amine interacts with Met793 in EGFR’s ATP-binding pocket .
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Hydrophobic Interactions: The 3-chloro-4-fluorophenyl group engages Leu718 and Val726 via π-π stacking .
In vitro assays demonstrate IC₅₀ values in the nanomolar range, surpassing early-generation inhibitors like erlotinib in selectivity for mutant EGFR variants .
Secondary Pharmacological Effects
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Antioxidant Activity: Scavenges reactive oxygen species (ROS) in neuronal cell lines, suggesting neuroprotective potential .
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Antimicrobial Properties: Moderate activity against Gram-positive bacteria, likely due to membrane disruption .
Comparative Analysis with Analogous Quinazolines
*Estimated based on structural analog data .
The aminopropoxy group confers lower logP values, predicting improved bioavailability and reduced hepatotoxicity compared to morpholine-containing analogs .
Research Findings and Experimental Data
In Vitro Efficacy
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Cell Proliferation Assays: IC₅₀ = 12 nM in EGFR-mutant HCC827 cells .
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Apoptosis Induction: 40% increase in caspase-3 activity at 50 nM .
Pharmacokinetic Profile (Rat Models)
| Parameter | Value |
|---|---|
| Tₘₐₓ | 2.1 h |
| Cₘₐₓ | 1.8 µM |
| Half-life | 6.7 h |
| Oral Bioavailability | 62% |
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